molecular formula C32H29ClN4O5 B449710 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B449710
M. Wt: 585g/mol
InChI Key: WPSGIVLRAVRQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, depending on the compound’s structure and functional groups. The pathways involved can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)-4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-nitrophenyl)-4-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, or biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C32H29ClN4O5

Molecular Weight

585g/mol

IUPAC Name

2-amino-1-(4-chloro-2-nitrophenyl)-4-[3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C32H29ClN4O5/c1-18-6-4-9-28(19(18)2)42-17-21-14-20(10-13-29(21)41-3)30-23(16-34)32(35)36(25-7-5-8-27(38)31(25)30)24-12-11-22(33)15-26(24)37(39)40/h4,6,9-15,30H,5,7-8,17,35H2,1-3H3

InChI Key

WPSGIVLRAVRQLL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])N)C#N)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=C(C=CC(=C2)C3C(=C(N(C4=C3C(=O)CCC4)C5=C(C=C(C=C5)Cl)[N+](=O)[O-])N)C#N)OC)C

Origin of Product

United States

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